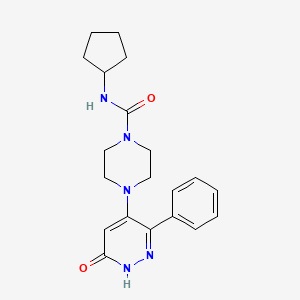![molecular formula C21H24N4O3 B6439552 4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one CAS No. 2549011-25-6](/img/structure/B6439552.png)
4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one (abbreviated as 4-PPO) is a novel, synthetically derived small molecule that has been studied for its potential applications in the field of scientific research. 4-PPO has been shown to possess a wide range of biological and physiological properties and has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, this compound has been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity.
Wirkmechanismus
The exact mechanism of action of 4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one is not yet fully understood. However, it is believed that this compound acts on multiple targets within the body, including the NF-κB pathway, the MAPK/ERK pathway, and the PI3K/Akt pathway. By modulating these pathways, this compound is thought to exert its anti-inflammatory, anti-oxidant, and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s, as well as metabolic disorders such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one is a novel, synthetically derived small molecule that has been studied for its potential applications in the field of scientific research. It has been shown to possess a wide range of biochemical and physiological effects, making it an attractive candidate for further research. However, there are some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, making it difficult to assess the potential therapeutic effects of this compound in humans. Additionally, the synthesis of this compound is a multi-step process and can be time-consuming and costly.
Zukünftige Richtungen
Further research is needed to better understand the mechanism of action of 4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one and its potential therapeutic applications in humans. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods for this compound. Finally, further research is needed to explore the potential use of this compound in combination with other therapeutic agents for the treatment of diseases such as Alzheimer’s and Parkinson’s, as well as metabolic disorders such as diabetes and obesity.
Synthesemethoden
4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one is synthesized through a multi-step process. The first step involves the synthesis of the pyridazin-3-yloxy methyl pyrrolidine-1-carbonyl (PMPC) intermediate by a reaction between pyrrolidine-1-carbonyl chloride and 6-phenylpyridazin-3-ol. The PMPC intermediate is then reacted with piperidin-2-one to form the this compound product. The reaction is catalyzed by a base such as sodium hydroxide and is typically performed in a solvent such as tetrahydrofuran (THF).
Eigenschaften
IUPAC Name |
4-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidine-1-carbonyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c26-19-12-17(8-10-22-19)21(27)25-11-9-15(13-25)14-28-20-7-6-18(23-24-20)16-4-2-1-3-5-16/h1-7,15,17H,8-14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBNQRWCWQKIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-7-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B6439478.png)
![4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6439483.png)
![1-[(3-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane](/img/structure/B6439485.png)
![7-methoxy-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6439497.png)
![4-cyclopropyl-6-[(piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6439502.png)
![7-methoxy-3-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6439510.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B6439511.png)
![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B6439520.png)
![3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B6439524.png)
![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B6439526.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine dihydrochloride](/img/structure/B6439532.png)

![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine](/img/structure/B6439567.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(prop-2-en-1-yl)piperidine-1-carboxamide](/img/structure/B6439570.png)